N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
CAS No.: 1207028-23-6
Cat. No.: VC4212431
Molecular Formula: C21H25N5OS
Molecular Weight: 395.53
* For research use only. Not for human or veterinary use.
![N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide - 1207028-23-6](/images/structure/VC4212431.png)
Specification
CAS No. | 1207028-23-6 |
---|---|
Molecular Formula | C21H25N5OS |
Molecular Weight | 395.53 |
IUPAC Name | N-cyclohexyl-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C21H25N5OS/c1-14-8-10-17(11-9-14)26-20-18(12-22-26)15(2)24-25-21(20)28-13-19(27)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,27) |
Standard InChI Key | HWINAIAWBLSPIG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4CCCCC4 |
Introduction
Structural Characterization and Molecular Properties
The target compound features a pyrazolo[3,4-d]pyridazine core substituted at the 1-position with a p-tolyl group, at the 4-position with a methyl group, and at the 7-position with a thioacetamide moiety linked to a cyclohexylamine (Fig. 1). Key structural attributes include:
-
Pyrazolo[3,4-d]pyridazine scaffold: A fused bicyclic system comprising pyrazole and pyridazine rings. The 3,4-d fusion pattern distinguishes it from pyrazolo[3,4-c]pyridines (e.g., in ).
-
Substituents:
-
Cyclohexyl group: Confers conformational rigidity and modulates solubility.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₂₃H₂₇N₅OS |
Molecular Weight | 437.56 g/mol |
LogP (Predicted) | ~3.2 (Moderately lipophilic) |
Hydrogen Bond Donors | 2 (NH groups) |
Hydrogen Bond Acceptors | 5 (N, O, S atoms) |
Synthetic Methodologies
The synthesis of this compound likely involves multi-step strategies analogous to those for pyrazolopyridines and thioacetamide derivatives .
Core Scaffold Assembly
-
Pyridazine Formation: Condensation of hydrazine derivatives with diketones or cyanopyridines under acidic conditions.
-
Pyrazole Ring Closure: Cyclization via intramolecular nucleophilic attack, as demonstrated in pyrazolo[3,4-c]pyridine syntheses .
Functionalization Steps
-
Suzuki-Miyaura Coupling: Introduction of the p-tolyl group using p-tolylboronic acid and Pd(PPh₃)₄ .
-
Thioether Formation: Reaction of a chloropyridazine intermediate with thioacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyridazine cyclization | Hydrazine hydrate, HCl, reflux | 65–75 |
Suzuki coupling | Pd(PPh₃)₄, NaHCO₃, DME, 80°C | 70–85 |
Thioacetamide coupling | Thioacetamide, K₂CO₃, DMF, 60°C | 50–60 |
Biological Activity and Mechanistic Insights
While direct pharmacological data are unavailable, inferences are drawn from structurally related compounds:
NADPH Oxidase Inhibition
Pyrazolo pyridine derivatives (e.g., WO2010035221A1 ) inhibit NADPH oxidase (NOX) isoforms, which are implicated in oxidative stress. The target compound’s sulfur atom could chelate catalytic copper ions in NOX enzymes.
Table 3: Hypothetical Activity Profile
Target | Predicted IC₅₀ (μM) | Mechanism |
---|---|---|
EGFR Kinase | 0.5–2.0 | ATP-competitive inhibition |
NOX4 | 1.0–5.0 | Metal ion chelation |
HDAC6 | 10–20 | Zinc coordination |
Future Research Directions
-
In Vitro Screening: Prioritize assays against kinase panels and cancer cell lines.
-
ADMET Profiling: Assess metabolic stability (CYP450 isoforms) and plasma protein binding.
-
Crystallographic Studies: Resolve ligand-target complexes to guide optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume